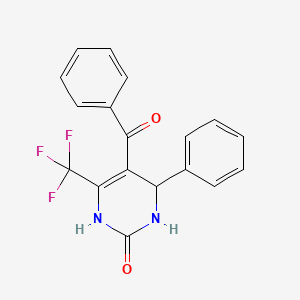
2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- is a complex organic compound that belongs to the pyrimidinone family Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrimidinone ring.
Substitution Reactions: Introducing benzoyl, phenyl, and trifluoromethyl groups through substitution reactions using reagents like benzoyl chloride, phenylboronic acid, and trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can modify the functional groups attached to the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmacology: Studied for its effects on various biological pathways and potential as a drug candidate.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrimidinone: Basic structure without additional functional groups.
5-Benzoyl-2(1H)-Pyrimidinone: Lacks the phenyl and trifluoromethyl groups.
4-Phenyl-2(1H)-Pyrimidinone: Lacks the benzoyl and trifluoromethyl groups.
Uniqueness
The presence of benzoyl, phenyl, and trifluoromethyl groups in 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- makes it unique compared to other pyrimidinone derivatives
Propiedades
Número CAS |
283593-09-9 |
|---|---|
Fórmula molecular |
C18H13F3N2O2 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
5-benzoyl-4-phenyl-6-(trifluoromethyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)16-13(15(24)12-9-5-2-6-10-12)14(22-17(25)23-16)11-7-3-1-4-8-11/h1-10,14H,(H2,22,23,25) |
Clave InChI |
KOBAOTPFYBMZDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















